(1-Methylpyrrolidin-2-yl)methanamine
Overview
Description
(1-Methylpyrrolidin-2-yl)methanamine is an organic compound with the molecular formula C6H14N2 It is a derivative of pyrrolidine, featuring a methyl group attached to the nitrogen atom and an aminomethyl group at the second position of the pyrrolidine ring
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as n-alkylpyrrolidines . These compounds contain a pyrrolidine moiety, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms
Mode of Action
It is known that n-alkylpyrrolidines can interact with various biological targets due to their heterocyclic structure . The specific interactions and resulting changes caused by (1-Methylpyrrolidin-2-yl)methanamine remain to be elucidated.
Biochemical Pathways
It is known that n-alkylpyrrolidines can participate in various biochemical reactions due to their heterocyclic structure . The downstream effects of these reactions depend on the specific targets and mode of action of the compound.
Result of Action
It is known that n-alkylpyrrolidines can interact with various biological targets, potentially leading to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrrolidin-2-yl)methanamine typically involves the reaction of pyrrolidine with formaldehyde and methylamine. The process can be summarized as follows:
Starting Materials: Pyrrolidine, formaldehyde, and methylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The pH is maintained between 7-9 using a suitable buffer.
Procedure: Pyrrolidine is reacted with formaldehyde to form a hydroxymethyl intermediate, which subsequently reacts with methylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as acidic or basic resins, can enhance the reaction rate and yield. The product is typically purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new C-N bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: :
Properties
IUPAC Name |
(1-methylpyrrolidin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFKJRCMBLLXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949041 | |
Record name | 1-(1-Methylpyrrolidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26171-06-2 | |
Record name | 1-Methyl-2-pyrrolidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26171-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylpyrrolidine-2-methylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1-Methylpyrrolidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpyrrolidine-2-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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